Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a piperidine ring, a nicotinoyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-piperidone with nicotinic acid to form the nicotinoylpiperidine intermediate. This intermediate is then reacted with methyl 4-aminobenzoate under carbamoylation conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets in the body. The nicotinoyl group is known to interact with nicotinic acetylcholine receptors, potentially modulating neurotransmission. The piperidine ring may also play a role in the compound’s pharmacological effects by interacting with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Nicotinoylpiperidine derivatives: These compounds share the nicotinoyl and piperidine moieties and exhibit similar pharmacological properties.
Benzoate esters: Compounds with benzoate ester groups are often used in medicinal chemistry for their stability and bioavailability.
Uniqueness
Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate is unique due to its combination of a nicotinoyl group, a piperidine ring, and a benzoate ester. This combination of functional groups imparts distinct pharmacological properties and makes the compound a valuable scaffold for drug development .
Properties
IUPAC Name |
methyl 4-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-28-21(27)17-6-4-16(5-7-17)19(25)23-13-15-8-11-24(12-9-15)20(26)18-3-2-10-22-14-18/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBPMWWZFLXPAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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